molecular formula C16H16O6 B1264272 (S)-Chiral alcohol

(S)-Chiral alcohol

Cat. No.: B1264272
M. Wt: 304.29 g/mol
InChI Key: XORAIIJQEIRUFP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chirality in Advanced Chemical Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in the life sciences and materials science. numberanalytics.comhilarispublisher.comchiralpedia.com The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical properties in an achiral environment, they can exhibit remarkably different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. numberanalytics.com

This enantioselectivity has major consequences in pharmacology, where one enantiomer of a drug may provide the desired therapeutic effect while the other could be inactive or even cause harmful side effects. hilarispublisher.comlifechemicals.com A well-known example is the tragedy of thalidomide, where one enantiomer was effective against morning sickness, but the other caused severe birth defects. lifechemicals.com Consequently, the ability to synthesize single, pure enantiomers of chiral molecules is a cornerstone of modern drug design and development, aiming to create safer and more effective medicines. hilarispublisher.comlifechemicals.com Beyond pharmaceuticals, chirality influences the properties of advanced materials, including liquid crystals and polymers, making its control essential for technological innovation. lifechemicals.com

Role of (S)-Chiral Alcohols as Versatile Chiral Synthons and Intermediates

(S)-chiral alcohols are highly valued in organic synthesis as versatile chiral synthons, which are molecular fragments that can be incorporated into a larger molecule to introduce a specific chiral center. pnas.org Their utility is broad, serving as key intermediates in the production of a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. longdom.orgresearchgate.net

For instance, chiral secondary alcohols are crucial intermediates for several pharmaceuticals. rsc.org The synthesis of the anti-asthmatic drug montelukast (B128269) and the cholesterol-lowering medication atorvastatin (B1662188) involves processes that generate specific chiral alcohol intermediates. researchgate.net Similarly, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key intermediate for the cancer drug Crizotinib. encyclopedia.pubmdpi.com The versatility of chiral alcohols also extends to their use as chiral auxiliaries or ligands in various asymmetric reactions, helping to control the stereochemical outcome of subsequent transformations. longdom.orgresearchgate.net

The transformation of these alcohols into other functional groups, often with high stereochemical fidelity, allows for the construction of complex molecular architectures with precise three-dimensional arrangements. This makes them indispensable tools for chemists aiming to build intricate molecules from simpler, readily available starting materials. hilarispublisher.com

Overview of Methodologies for Accessing Enantiopure (S)-Chiral Alcohols

The demand for enantiomerically pure compounds has driven the development of numerous methods to access (S)-chiral alcohols with high optical purity. pnas.org These methodologies can be broadly categorized into three main approaches:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as amino acids or sugars, as readily available starting materials. tcichemicals.com These are then chemically transformed into the desired (S)-chiral alcohol.

Asymmetric Synthesis: This is the most direct approach, where a new stereocenter is created in a prochiral starting material (a molecule that can be converted into a chiral one) with a preference for the (S)-configuration. tcichemicals.com Key strategies within this category include:

Catalytic Asymmetric Reduction: Prochiral ketones are reduced to alcohols using a chiral catalyst. This is one of the most widely used methods. rsc.org Catalysts can be either chemical, such as transition-metal complexes (e.g., those used in Sharpless epoxidation), or biological (biocatalysts), like ketoreductase (KRED) enzymes. numberanalytics.comresearchgate.net KREDs are particularly valued for their high selectivity and operation under mild conditions. longdom.orgresearchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can often be recycled. wikipedia.org Evans' oxazolidinone auxiliaries are a classic example used in asymmetric aldol (B89426) reactions. wikipedia.org

Asymmetric Addition to Carbonyls: This involves the enantioselective addition of nucleophiles, such as organozinc reagents, to aldehydes and ketones, catalyzed by chiral ligands. acs.org

Resolution of Racemates: This approach starts with a racemic mixture (a 50:50 mixture of both enantiomers) and separates the (S)-enantiomer from the (R)-enantiomer.

Kinetic Resolution: This method exploits the difference in reaction rates between the two enantiomers with a chiral catalyst or enzyme. For example, lipase-catalyzed acetylation can selectively acylate one alcohol enantiomer faster than the other, allowing for their separation. pnas.orgrsc.org

Dynamic Kinetic Resolution (DKR): This is an enhancement of kinetic resolution where the slower-reacting enantiomer is continuously converted into the faster-reacting one (racemized) during the resolution process. This allows for a theoretical yield of 100% for the desired enantiomer, rather than the 50% maximum of standard kinetic resolution. encyclopedia.pubmdpi.com

Diastereomeric Crystallization: The racemic alcohol is reacted with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomer. mdpi.com

These methods provide a powerful toolkit for chemists to produce (S)-chiral alcohols, which are essential for research and industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(3S)-4-(3-acetyl-5-hydroxy-4-oxo-1H-naphthalen-2-yl)-3-hydroxybutanoic acid

InChI

InChI=1S/C16H16O6/c1-8(17)14-10(6-11(18)7-13(20)21)5-9-3-2-4-12(19)15(9)16(14)22/h2-4,11,18-19H,5-7H2,1H3,(H,20,21)/t11-/m0/s1

InChI Key

XORAIIJQEIRUFP-NSHDSACASA-N

Isomeric SMILES

CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)C[C@@H](CC(=O)O)O

Canonical SMILES

CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O

Origin of Product

United States

Enantioselective Synthetic Methodologies for S Chiral Alcohols

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a powerful strategy for accessing enantiomerically enriched chiral alcohols. This section details various methods centered on transition metal catalysis.

Transition Metal Catalysis

The asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing enantiomerically pure secondary alcohols. ingentaconnect.comresearchgate.net Ruthenium catalysts, particularly those developed by Noyori and Ikariya, have become instrumental in this field. ingentaconnect.comresearchgate.net These systems often employ a ruthenium metal center complexed with a chiral diphosphine and a chiral diamine ligand. ingentaconnect.com In the presence of a base, these catalysts can hydrogenate a wide array of unfunctionalized ketones with high enantioselectivity, a significant advancement over earlier catalysts that required a secondary coordinating group on the substrate. ingentaconnect.com

The mechanism of these 'second generation' catalysts is described as a 'bifunctional' scaffold, where the hydrogenation occurs in the external coordination sphere of the catalyst without direct coordination of the ketone substrate to the metal center. ingentaconnect.com This approach has enabled the synthesis of numerous chiral secondary alcohols with exceptional stereoselectivity and high turnover numbers. ingentaconnect.com The use of ligands such as BINAP and its derivatives, as well as the P-Phos family, has been crucial in achieving high activity and selectivity. ingentaconnect.com Cinchona alkaloid-based NNP ligands have also been successfully employed in the ruthenium-catalyzed asymmetric hydrogenation of various ketones, yielding chiral alcohols with outstanding enantiomeric excess (ee), in some cases up to 99.9%. researchgate.net

The versatility of this methodology is demonstrated by its application to a broad range of substrates, including aromatic, heteroaromatic, and α-chloro ketones. researchgate.netnih.gov For instance, the asymmetric hydrogenation of α-chloroacetophenone can produce the corresponding chiral chlorohydrin in high yield and ee, providing a direct route to these valuable synthetic intermediates. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Substrate Chiral Ligand System Product Configuration Enantiomeric Excess (ee)
Acetophenone (B1666503) Ru/L5 (Cinchona alkaloid-derived NNP) (S) or (R) Up to 99.9% researchgate.net
α-Chloroacetophenone (S,S)-TsDPEN-Ru(OTf)(p-cymene) (R) 96% nih.gov
4-Chromanone p-cymene/TsDPEN–Ru complex Not Specified 98% nih.gov

This table presents a selection of research findings and is for illustrative purposes.

The asymmetric Guerbet reaction has emerged as a novel and atom-economical method for synthesizing chiral alcohols. liverpool.ac.ukliv.ac.uk This reaction couples a primary alcohol with a racemic secondary alcohol to generate a new, optically active alcohol, with water as the only byproduct. liverpool.ac.ukliv.ac.uk This process avoids the need for external reducing agents like H2, which are required in traditional hydrogenation reactions. liverpool.ac.uk

The reaction is effectively catalyzed by commercially available Noyori-type Ru(II)-diamine-diphosphine complexes, which are well-known for their application in asymmetric hydrogenation. liverpool.ac.uknih.gov The process operates through a "borrowing hydrogen" or hydrogen autotransfer mechanism. liverpool.ac.ukliv.ac.uk The mechanism involves the initial dehydrogenation of both the primary and secondary alcohol starting materials by the ruthenium catalyst to form two carbonyl compounds and a ruthenium hydride intermediate. liverpool.ac.ukliv.ac.uk These carbonyl compounds then undergo a base-promoted condensation to form an α,β-unsaturated ketone. liverpool.ac.ukliv.ac.uk Subsequent reduction of this intermediate by the ruthenium hydride, followed by a base-catalyzed isomerization of the resulting allylic alcohol, and a final enantioselective reduction of the ketone, yields the chiral alcohol product. liverpool.ac.ukliv.ac.uk

This methodology has demonstrated high enantioselectivity, achieving enantiomeric ratios of up to 99:1 for a range of substrates. liverpool.ac.uknih.gov The reaction can be performed on a gram scale, highlighting its practical utility for synthesizing valuable chiral synthons. liv.ac.uk

Table 2: Optimization of Asymmetric Guerbet Reaction Conditions

Catalyst Base Solvent Temperature (°C) Yield (%) Enantiomeric Ratio
RuCl2[(S)-xylbinap][(S,S)-dpen] K3PO4 Toluene 110 81 96.5:3.5
RuCl2[(S)-binap][(S,S)-dpen] K3PO4 Toluene 110 78 95.5:4.5

Data adapted from studies on the β-alkylation of 1-phenylethanol (B42297) with 4-tolylmethanol. liverpool.ac.uk

The ruthenium-catalyzed hydrogenolysis of enantiopure epoxides provides a selective route to chiral secondary alcohols. nih.govchemrxiv.org A significant challenge in this area has been the prevention of racemization of the product. thieme-connect.com The use of Milstein's PNN-pincer-ruthenium complex has proven effective in overcoming this issue, allowing the conversion of enantiomerically enriched epoxides to secondary alcohols at room temperature without loss of stereochemical integrity. nih.govchemrxiv.orgthieme-connect.com

This catalytic system is notable for its ability to selectively produce the branched (Markovnikov) alcohol product. nih.govchemrxiv.orgresearchgate.net The mechanism involves the heterolytic cleavage of hydrogen, which is mediated by the ruthenium center and an external alkoxide base. nih.govchemrxiv.org The epoxide ring is then opened via an SN2-like, opposite-side attack of the resulting ruthenium hydride on the less-hindered carbon of the epoxide. nih.govthieme-connect.com This approach is effective for a variety of substrates, including aryl epoxides, alkyl epoxides, and glycidyl (B131873) ethers. nih.govchemrxiv.org

Notably, this is the first homogeneous system reported to selectively catalyze the hydrogenolysis of glycidol (B123203) to 1,2-propanediol while preserving its enantiomeric purity. nih.gov The success of this method is attributed to the design of the pincer catalyst, which lacks the pendant N-H group found in other systems that can facilitate reversible dehydrogenation and lead to racemization. thieme-connect.com

Table 3: Substrate Scope in Ruthenium-Catalyzed Epoxide Hydrogenolysis

Epoxide Substrate Product Yield (%) Enantiomeric Excess (ee)
(R)-Styrene oxide (R)-1-Phenylethanol >99 >99%
(R)-Propylene oxide (R)-2-Propanol 98 >99%

This table illustrates the effectiveness of the Milstein's PNN-pincer-ruthenium complex. nih.gov

Iridium catalysts have become powerful tools for the enantioselective synthesis of chiral alcohols through both hydrogenation and transfer hydrogenation of ketones. capes.gov.bracs.org These methods offer a versatile and efficient route to optically active alcohols, which are valuable in various chemical industries. capes.gov.br

In asymmetric hydrogenation, iridium complexes featuring tridentate PNN ligands with unsymmetrical vicinal diamines have shown excellent reactivity and enantioselectivity for the reduction of aryl ketones. acs.org This approach can achieve high yields (up to 99%) and enantiomeric excesses (up to 99%), with turnover numbers reaching 50,000. acs.org

Asymmetric transfer hydrogenation (ATH) using iridium catalysts provides a practical alternative, often utilizing more accessible hydrogen sources like isopropanol (B130326) or formic acid/sodium formate (B1220265). capes.gov.brnih.gov Chiral spiro iridium catalysts have been successfully used for the ATH of alkynyl ketones, employing sodium formate and ethanol (B145695) as the hydrogen source under base-free conditions, to produce chiral propargylic alcohols with up to 98% ee. nih.gov Another notable system involves a chiral diamine-derived iridium complex for the highly enantioselective transfer hydrogenation of non-ortho-substituted aryl N-heteroaryl ketones. acs.org By using an N-oxide as a removable ortho-directing group, chiral methanols were obtained with up to 98.2% ee. acs.org This strategy was successfully applied to the gram-scale synthesis of the antihistamine bepotastine. acs.org

Table 4: Iridium-Catalyzed Asymmetric (Transfer) Hydrogenation of Ketones

Reaction Type Ketone Substrate Catalyst System Hydrogen Source Product ee
Hydrogenation Aryl Ketones Ir with PNN ligands H2 Up to 99% acs.org
Transfer Hydrogenation Alkynyl Ketones Chiral Spiro Iridium Catalyst Sodium Formate/Ethanol Up to 98% nih.gov
Transfer Hydrogenation Aryl N-Heteroaryl Ketones (S,S)-1f (diamine-derived Ir) Sodium Formate Up to 98.2% acs.org

This table summarizes various iridium-catalyzed approaches to chiral alcohols.

A novel strategy for synthesizing enantioenriched tertiary alcohols involves the enantioconvergent arylation of racemic secondary alcohols, a process enabled by nickel/N-heterocyclic carbene (NHC) catalysis. acs.orgnih.govorganic-chemistry.org This "upgrading" reaction transforms simpler, readily available racemic secondary alcohols into more complex and valuable chiral tertiary alcohols. acs.orgnih.gov

The reaction proceeds through a highly efficient, formal asymmetric α-C-H arylation. nih.govx-mol.com The mechanism involves a cascade of two key processes catalyzed by the Ni/NHC complex. acs.orgorganic-chemistry.org First, the racemic secondary alcohol undergoes dehydrogenation to form a transient ketone intermediate, using a mild oxidant such as phenyl triflate. nih.govorganic-chemistry.org This is followed by the enantioselective addition of an arylboronic ester to the in situ-generated ketone. acs.orgorganic-chemistry.org

This method demonstrates excellent chemo- and enantioselectivity, successfully avoiding common side reactions like Suzuki-Miyaura coupling. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, and accommodates a broad range of substrates, including various aryl and alkyl secondary alcohols and diverse arylboronates. organic-chemistry.org The resulting chiral tertiary alcohols are obtained in high yields and with excellent enantiomeric excess. organic-chemistry.org

Table 5: Nickel/NHC-Catalyzed Enantioconvergent Arylation

Racemic Secondary Alcohol Arylboronic Ester Chiral Tertiary Alcohol Product Yield (%) Enantiomeric Excess (ee)
1-Phenylethanol Phenylboronic acid neopentyl glycol ester 1,1-Diphenylethanol 95 96%
1-(4-Methoxyphenyl)ethanol Phenylboronic acid neopentyl glycol ester 1-(4-Methoxyphenyl)-1-phenylethanol 93 95%

Data is illustrative of the scope and efficiency of the enantioconvergent arylation process. organic-chemistry.org

Organocatalytic Approaches

Chiral Auxiliary-Mediated Asymmetric Additions to Aldehydes

Biocatalytic Approaches to (S)-Chiral Alcohols

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, enzymes offer an environmentally benign and highly specific alternative to traditional chemical methods.

The enzymatic reduction of prochiral ketones is one of the most efficient methods for producing enantiopure secondary alcohols. mdpi.comresearchgate.net This transformation is typically catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs), which are dependent on a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. mdpi.com

The stereochemical outcome of the reduction is governed by Prelog's rule for many ADHs. mdpi.com This rule predicts that the hydride from the NAD(P)H cofactor is delivered to the Re-face of the ketone's carbonyl group. mdpi.com For a substrate where the larger substituent has higher Cahn-Ingold-Prelog priority, this results in the formation of the (S)-alcohol. mdpi.com Many ADHs, including those from Lactobacillus kefir (LkADH) and various plant sources, follow this selectivity pattern. mdpi.comresearchgate.net

Whole-cell biocatalysis, using organisms like baker's yeast (Saccharomyces cerevisiae) or plant tissues from carrots (Daucus carota), is a common application of this method. researchgate.netathensjournals.gr These systems contain the necessary ADHs and an inherent mechanism for cofactor regeneration. For example, the bioreduction of acetophenone using carrot root has been shown to produce (S)-1-phenylethanol with yields up to 78.4% and an enantiomeric excess of 95%. researchgate.net Isolated ADHs are also used in membrane reactors, allowing for continuous processing and enzyme recycling. athensjournals.gr

Table 3: Examples of Enzymatic Reduction of Prochiral Ketones to (S)-Alcohols

Biocatalyst Substrate Product Conversion/Yield (%) ee (%) Source(s)
Daucus carota (carrot) Acetophenone (S)-1-Phenylethanol 78.4 95 researchgate.net
Daucus carota (carrot) 4'-Chloroacetophenone (S)-1-(4-Chlorophenyl)ethanol ~80 ~98 researchgate.net
ADH from Lactobacillus kefir (LkADH) Biphenyl-4-yl-ethanone (S)-1-(Biphenyl-4-yl)ethanol High Excellent mdpi.com
Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs) as Go-To Biocatalysts for Chiral Alcohol Synthesis

Whole-Cell Biotransformations

Plant-based biocatalysts, often in the form of root vegetables or seedlings, have a long history in the stereoselective reduction of ketones. The enzymes contained within these plant cells can effectively catalyze the conversion of a variety of prochiral ketones to their corresponding chiral alcohols.

Daucus carota (carrot) root is a classic example, known for its ability to reduce a range of carbonyl compounds. The reductases present in carrot root cells have demonstrated the capacity to synthesize (S)-chiral alcohols with high enantioselectivity. For instance, the bioreduction of various acetophenone derivatives using Daucus carota root has been shown to yield the corresponding (S)-1-phenylethanol derivatives in good yields and with excellent enantiomeric excess.

Similarly, Pisum sativum (pea) seedlings have been employed as a biocatalyst for the asymmetric reduction of ketones. The enzymatic systems within these seedlings can also provide access to optically active alcohols. The specific enzymes responsible for these transformations are alcohol dehydrogenases that utilize endogenous cofactors, which are continuously regenerated by the plant cell's metabolic processes.

Microorganisms, including yeasts and fungi, are a rich and diverse source of ketoreductases for whole-cell biotransformations. They are often robust, easy to cultivate, and can be genetically modified to enhance their catalytic properties.

Pichia delftensis : This yeast species has been identified as a useful biocatalyst for the asymmetric reduction of various ketones. It contains reductases that can produce chiral alcohols with high enantiopurity.

Rhodotorula piliminae : Species of the Rhodotorula genus are well-known for their stereoselective reducing capabilities. Rhodotorula piliminae has been utilized in the synthesis of chiral alcohols, often exhibiting high enantioselectivity for the (S)-enantiomer. For example, carbonyl reductases from the related species Rhodosporidium toruloides have been used in the synthesis of key pharmaceutical intermediates. rsc.orgnih.gov

Geotrichum candidum : This fungus is another widely studied microorganism for biotransformations. It produces a variety of alcohol dehydrogenases that can catalyze the reduction of a broad spectrum of ketones to chiral alcohols, frequently with high (S)-selectivity.

Table 2: Examples of Whole-Cell Bioreductions for (S)-Chiral Alcohol Synthesis

Biocatalyst Substrate Product Enantiomeric Excess (ee)
Daucus carota Acetophenone (S)-1-Phenylethanol High
Geotrichum candidum Various ketones Corresponding (S)-alcohols Generally high
Rhodotorula species Ketone intermediates Chiral alcohol intermediates High
Utilization of Plant Sources (e.g., Daucus carota, Pisum sativum) for Selective Bioreduction

Enzymatic Acylation and Transesterification of Alcohols for Chiral Products

Kinetic resolution is an alternative strategy to asymmetric synthesis for obtaining enantiomerically pure compounds. In this approach, a racemic mixture of alcohols is subjected to an enzymatic reaction that selectively modifies one enantiomer, allowing for the separation of the reacted and unreacted components. Lipases are the most commonly used enzymes for this purpose, particularly for the kinetic resolution of alcohols via acylation or transesterification.

In enzymatic acylation, a racemic alcohol is reacted with an acyl donor (e.g., an acid anhydride (B1165640) or an ester) in the presence of a lipase (B570770). The lipase selectively catalyzes the acylation of one of the alcohol's enantiomers (e.g., the (R)-enantiomer), converting it into an ester. The unreacted (S)-alcohol can then be separated from the newly formed (R)-ester. The efficiency of this process is determined by the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E).

Transesterification is a similar process where an ester is used as the acyl donor. The lipase catalyzes the transfer of the acyl group from the donor to one enantiomer of the racemic alcohol. The choice of lipase, solvent, and acyl donor can significantly influence both the reaction rate and the enantioselectivity.

This method is highly effective for a wide range of primary and secondary alcohols. While the theoretical maximum yield for the desired enantiomer is 50%, this technique remains a valuable and widely practiced method for accessing enantiopure alcohols, including those with the (S)-configuration.

Chiral Resolution Techniques for S Chiral Alcohols

Kinetic Resolution (KR)

Kinetic resolution is a widely utilized method for separating enantiomers based on the differential rates of reaction of each enantiomer with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other remains largely unreacted, allowing for their separation. This process can theoretically yield a maximum of 50% of the desired enantiomer from the initial racemic mixture. jocpr.com

Enzymatic Kinetic Resolution (Lipase-Catalyzed Hydrolysis and Ester Synthesis)

Lipases (EC 3.1.1.3) are among the most versatile and widely used enzymes in biocatalysis for the resolution of chiral alcohols. mdpi.comutupub.fi They exhibit high enantioselectivity and can function in both aqueous and non-aqueous environments. mdpi.commdpi.com The resolution can be achieved through two primary approaches: enantioselective esterification (or transesterification) of a racemic alcohol or enantioselective hydrolysis of a racemic ester. mdpi.com

In the context of obtaining (S)-chiral alcohols, the most common strategy involves the lipase-catalyzed acylation of a racemic secondary alcohol. Often, lipases preferentially catalyze the acylation of the (R)-enantiomer at a significantly higher rate (kR >> kS) than the (S)-enantiomer. mdpi.comrsc.org This selective transformation converts the (R)-alcohol into its corresponding ester, leaving the (S)-alcohol unreacted and enantiomerically enriched. rsc.org The separation of the resulting (S)-alcohol from the (R)-ester is typically straightforward.

A variety of lipases are employed for this purpose, with Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) being prominent examples. jocpr.comutupub.finih.gov The choice of acyl donor is also crucial for the efficiency and selectivity of the resolution. Vinyl acetate (B1210297) is frequently used as it is an irreversible acyl donor, which helps to drive the reaction forward. jocpr.comnih.gov

The enantioselectivity of the process is quantified by the enantiomeric ratio (E), which is the ratio of the reaction rates of the two enantiomers (E = kR/kS). A high E value (typically E ≥ 100) is indicative of an effective resolution. mdpi.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution Yielding (S)-Alcohols

Racemic Alcohol Lipase Acyl Donor Unreacted Enantiomer Enantiomeric Excess (eeS) Conversion (%) Ref
1-(2-Furyl)ethanol Novozym 435 Vinyl acetate (S)-1-(2-Furyl)ethanol 89% 47% jocpr.com
m-Aryltrimethylsilyl chiral alcohols Pseudomonas cepacia Lipase Vinyl acetate (S)-Alcohol >99% ~50% nih.gov
p-Aryltrimethylsilyl chiral alcohols Pseudomonas cepacia Lipase Vinyl acetate (S)-Alcohol >99% ~50% nih.gov

Conversely, lipase-catalyzed hydrolysis of a racemic ester can also yield an (S)-alcohol. In a study involving an intermediate for the drug Ivabradine, Lipase PS from Pseudomonas cepacia was used to hydrolyze a racemic ester. The enzyme showed a preference for the (S)-ester, yielding the desired (S)-alcohol with a good enantiomeric ratio (96:4) at 30% conversion. mdpi.com

Whole-Cell Oxidation Techniques (e.g., Thermoanaerobacter species)

Whole-cell biocatalysis offers an alternative to using isolated enzymes, providing a simpler and often more robust system where cofactors are regenerated by the cell's metabolism. Certain microorganisms are capable of enantioselective oxidation of alcohols. Specifically, bacteria from the genus Thermoanaerobacter have been shown to be effective for the oxidative resolution of secondary alcohols. biologia.isresearchgate.net

These thermophilic bacteria possess secondary-specific alcohol dehydrogenases (TSADHs) that can selectively oxidize one enantiomer of a racemic alcohol, leaving the other enantiomer in high enantiomeric purity. biologia.isresearchgate.net Research has demonstrated that whole cells of Thermoanaerobacter can be used for the oxidative resolution of alkyl secondary alcohols, resulting in the production of the corresponding (S)-alcohols with high enantiomeric purity. biologia.is This method provides a direct route to the (S)-enantiomer from a racemic mixture. The process is particularly notable as these organisms can also reduce ketones to chiral alcohols, offering two distinct enzymatic pathways to access chiral molecules. biologia.ismdpi.com

Metal-Catalyzed Aerobic Oxidative Kinetic Resolution

Metal-catalyzed aerobic oxidation is an effective method for the kinetic resolution of racemic secondary alcohols, using molecular oxygen as an environmentally benign terminal oxidant. frontiersin.orgresearchgate.netnih.gov This technique relies on a chiral metal complex that selectively catalyzes the oxidation of one alcohol enantiomer to the corresponding ketone, leaving the unreacted enantiomer enriched.

For instance, palladium complexes in combination with a chiral ligand like (-)-sparteine (B7772259) have been developed for the oxidative kinetic resolution of a variety of secondary alcohols, including benzylic and allylic types. researchgate.netnih.gov In many of these systems, the (R)-alcohol is preferentially oxidized, which would enrich the (S)-alcohol. However, other catalyst systems show the opposite selectivity.

Chiral N-salicylidene vanadyl carboxylate complexes have been used for the kinetic resolution of α-hydroxyamides and related compounds. frontiersin.orgnih.gov In the presence of these vanadium catalysts and molecular oxygen, the (S)-alcohols are oxidized more readily than their (R)-counterparts. frontiersin.orgnih.gov This results in the enrichment of the (R)-isomer, as demonstrated in the resolution of an N-benzylamide where the (R)-isomer was obtained in 98% ee. frontiersin.orgnih.gov Therefore, to obtain the (S)-alcohol using this specific vanadium system, one would need to start with a substrate where the desired product is the ketone derived from the (S)-alcohol, or use a catalyst with inverted selectivity.

Dynamic Kinetic Resolution (DKR)

A significant limitation of traditional kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective reaction of KR with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material can be converted into a single, enantiomerically pure product, allowing for a theoretical yield of up to 100%. mdpi.comnih.gov

Metal/Lipase-Combined Catalyzed DKR of Racemic Chiral Alcohols

The most common and powerful DKR strategy for chiral alcohols involves the combination of a lipase for the enantioselective acylation and a metal complex for the racemization of the unreacted alcohol. mdpi.comencyclopedia.pub A key requirement for a successful DKR is the compatibility of the two catalysts and the reaction conditions. encyclopedia.pub

In a typical DKR process for producing an (S)-chiral alcohol (or its corresponding ester), the lipase selectively acylates the (R)-enantiomer. The metal catalyst then rapidly racemizes the remaining (S)-alcohol back to the racemic mixture. This allows the lipase to continuously acylate the newly formed (R)-alcohol, theoretically converting the entire starting material into the (R)-ester. Subsequent hydrolysis of this enantiopure ester would yield the (R)-alcohol. To obtain the (S)-alcohol directly as the ester, a lipase with opposite enantiopreference would be needed. However, the common approach involves the production of the (R)-ester, from which the (S)-alcohol can be obtained after separation and chemical inversion, or by isolating the small amount of (S)-alcohol present at any given time if the racemization is not perfectly efficient.

Ruthenium complexes are particularly effective racemization catalysts and are frequently paired with lipases like Novozym 435 (Candida antarctica lipase B) or Pseudomonas cepacia lipase. mdpi.comorganic-chemistry.org This combination has been successfully applied to the DKR of various substrates, including challenging allylic alcohols. organic-chemistry.org

Homogeneous and Heterogeneous Metal Catalysts (e.g., Ru, Fe, V) in DKR

A variety of transition metals have been employed as racemization catalysts in DKR processes, with catalysts being either homogeneous (dissolved in the reaction medium) or heterogeneous (in a different phase, facilitating easier separation and recycling). mdpi.comencyclopedia.pub

Homogeneous Catalysts: Ruthenium (Ru) complexes are the most established and effective homogeneous catalysts for alcohol racemization in DKR. mdpi.commdpi.com Numerous Ru complexes have been developed that are compatible with enzymatic systems. academie-sciences.fr More recently, complexes of more earth-abundant and less toxic metals like iron (Fe) have been developed as competent co-catalysts. For example, an iron complex used with CAL-B was shown to be effective in the DKR of secondary alcohols, although it required higher temperatures compared to precious metal catalysts. mdpi.comencyclopedia.pub

Heterogeneous Catalysts: The development of heterogeneous catalysts is driven by the need for easier catalyst separation and recycling, which is crucial for industrial applications. mdpi.comacademie-sciences.fr Vanadium (V) catalysts have shown significant promise in this area. While homogeneous oxovanadium species can be used, their activity is improved when covalently attached to a solid support like mesoporous silica (B1680970) (MPS). mdpi.comencyclopedia.pub This heterogeneous V-MPS catalyst has been successfully used in the DKR of various chiral secondary alcohols, including allylic and even tertiary alcohols, in combination with lipases. mdpi.comencyclopedia.pub

Table 2: Metal Catalysts Used in DKR of Racemic Alcohols

Metal Catalyst Type Catalyst Examples Paired Enzyme Ref
Ruthenium (Ru) Homogeneous Shvo catalyst, various [Ru(p-cymene)] complexes Novozym 435, P. cepacia lipase mdpi.comorganic-chemistry.orgacademie-sciences.fr
Iron (Fe) Homogeneous Iron Pincer Complexes Candida antarctica Lipase B (CAL-B) mdpi.comencyclopedia.pub

Classical Resolution via Diastereomer Formation

Classical resolution is a foundational technique that relies on the conversion of a racemic mixture of enantiomers into a pair of diastereomers. libretexts.org Since enantiomers possess identical physical properties, their direct separation is often infeasible. libretexts.org However, by reacting the racemic alcohol with an enantiomerically pure compound, known as a chiral resolving agent, two distinct diastereomeric derivatives are formed. These diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by conventional methods like fractional crystallization. libretexts.org

The process typically involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form diastereomeric salts or esters. libretexts.orglibretexts.org For example, reacting a racemic alcohol with pure (S)-mandelic acid results in a mixture of two diastereomeric esters: (S)-alcohol-(S)-acid and (R)-alcohol-(S)-acid. wikipedia.org Due to their differing solubilities, one diastereomer can often be selectively crystallized from the solution and isolated by filtration. wikipedia.org Following separation, a simple chemical reaction, such as hydrolysis, is used to cleave the resolving agent, yielding the desired enantiomerically pure this compound. libretexts.orglibretexts.org

Commonly used chiral resolving agents for alcohols include chiral carboxylic acids like tartaric acid and mandelic acid, or chiral bases such as brucine, strychnine, and quinine, often after converting the alcohol into an acidic ester derivative. libretexts.orgwikipedia.orgchemeurope.com For instance, 1-phenyl-1-propanol (B1198777) has been successfully resolved to an enantiomeric excess greater than 99% by first converting it to its maleic acid monoester and then forming a diastereomeric salt with the chiral base cinchonidine. researchgate.net

Racemic AlcoholChiral Resolving AgentSeparation MethodReference
1-Phenylethanol (B42297)(S)-Mandelic acidFormation of diastereomeric salt and filtration wikipedia.org
1-Phenyl-1-propanolCinchonidine (after forming maleic acid monoester of the alcohol)Diastereomeric salt formation and crystallization researchgate.net
Axially chiral 1,1′-biaryl-2,2′-diolsChiral amidine derived from dehydroabietic acidDiastereomeric salt formation and crystallization rsc.org
Racemic tartaric acid (as a diol)(+)-CinchotoxineDiastereomeric salt formation wikipedia.org

Chromatographic Enantioseparation

Chromatographic methods offer powerful and versatile alternatives for the analytical and preparative separation of chiral alcohols. These techniques utilize a chiral environment, typically a chiral stationary phase (CSP), to induce differential interactions with the enantiomers, leading to their separation. azom.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for separating enantiomers. rsc.org The core of this technique is the chiral stationary phase (CSP), which is packed into the HPLC column. phenomenex.com Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP, resulting in different retention times. researchgate.net

A broad array of CSPs has been developed for the enantioseparation of alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) derivatized with phenylcarbamates, are particularly versatile and widely applicable. mdpi.commdpi.com Other common types include Pirkle-type or "brush-type" phases, protein-based phases, and cyclodextrin-based CSPs. phenomenex.commdpi.comhplc.eu The choice of mobile phase is also critical and can be either normal-phase (e.g., hexane/isopropanol (B130326) mixtures) or reversed-phase (e.g., water/acetonitrile or water/methanol mixtures). phenomenex.comhplc.eu In some cases, achiral derivatization of the alcohol can enhance enantiorecognition on the CSP. scirp.org For example, a series of chiral benzyl (B1604629) alcohols showed excellent separation on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase after being converted to benzoate (B1203000) or naphthoate esters. scirp.org

Chiral AlcoholChiral Stationary Phase (CSP)Mobile Phase ConditionsSeparation Factor (α)Reference
1-Phenylethanolγ-Cyclodextrin metal–organic framework (γ-CD MOF)Hexane/Isopropanol (90/10, v/v)1.18 rsc.org
1-Phenyl-1-propanolCellulose-derived CSPSupercritical Fluid Chromatography (CO2/Modifier)Not specified scirp.org
(S)-Sulforaphane (an isothiocyanate with a chiral sulfinyl group)Amylose tris-[(S)-α-methylbenzylcarbamate] (CHIRALPAK IH-3)Ethanol (B145695)1.66 mdpi.com
SalbutamolTeicoplanin-based columnMethanol/Acetonitrile with 10 mM Ammonium Formate (B1220265)Good chiral resolution noted mdpi.com
Benzyl alcohols (derivatized as benzoates)N-(3,5-dinitrobenzoyl)-D-phenylglycineNot specifiedGood to excellent separations noted scirp.org

Chiral Gas Chromatography (GC) is a highly sensitive and efficient technique for the enantioseparation of volatile and thermally stable compounds. researchgate.net Similar to HPLC, the separation is achieved on a capillary column coated with a chiral stationary phase. azom.com The principle of "chiral recognition" involves the formation of transient diastereomeric adducts between the enantiomers and the CSP, which have different thermodynamic stabilities and thus different retention times. azom.com

Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for the GC separation of chiral alcohols. gcms.cznih.gov These phases, such as modified β-cyclodextrins bonded to a polysiloxane backbone (e.g., Chirasil-DEX), can often resolve racemic alcohols directly without prior derivatization. nih.govresearchgate.net However, in many cases, the polarity of alcohols can lead to poor peak shape and resolution. Acylation of the alcohol to form a less polar and more volatile ester, such as an acetate or trifluoroacetate, can significantly improve the chromatographic separation. nih.govresearchgate.net For example, a study on various chiral alcohols found that derivatization with acetic acid led to excellent resolution on a CP Chirasil-DEX CB column, with a separation factor (α) of 3.00 for 2-pentyl acetates. researchgate.net

Chiral Alcohol / DerivativeChiral Stationary Phase (CSP)Column ConditionsSeparation Factor (α) / Resolution (Rs)Reference
Aromatic Alcohols (underivatized)Diproline-based CSPNot specifiedHigher enantioselectivities than aliphatic analogs nih.gov
2-Pentyl acetateCP Chirasil-DEX CB (modified β-cyclodextrin)Hydrogen carrier gas, programmed temperatureα = 3.00 researchgate.net
2-Hexyl acetateCP Chirasil-DEX CB (modified β-cyclodextrin)Hydrogen carrier gas, programmed temperatureα = 1.95 researchgate.net
2-PentanolCYCLOSIL-B (Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)Nitrogen carrier gas, programmed temperatureRs = 1.92 mdpi.com
1-PhenylethanolChirasil-DEX CBNot specifiedReversal of elution order noted compared to homologs nih.gov

Mechanistic Investigations of S Chiral Alcohol Formation and Transformation

Elucidation of Reaction Pathways in Asymmetric Catalysis

The catalytic asymmetric synthesis of (S)-chiral alcohols involves complex, multi-step processes. Unraveling the precise sequence of these events allows for the rational design of catalysts and the optimization of reaction conditions.

Hydrogen Autotransfer Mechanisms in Guerbet Reaction

The Guerbet reaction, which traditionally converts primary alcohols into their higher, β-alkylated dimer alcohols, can be adapted for asymmetric synthesis using a hydrogen autotransfer (HAT) or "borrowing hydrogen" strategy. researchgate.netresearchgate.net This atom-economical process avoids the need for external hydrogen gas or other reducing agents. nih.gov The catalytic cycle, often employing chiral ruthenium or iridium complexes, begins with the catalyst oxidizing a primary alcohol to an aldehyde, temporarily "borrowing" its hydrogen to form a metal hydride species. researchgate.netliv.ac.uk This is followed by an aldol-type condensation of the aldehyde with a suitable nucleophile, such as a ketone. The resulting aldol (B89426) adduct then dehydrates to form an α,β-unsaturated carbonyl intermediate. liverpool.ac.uk The crucial enantioselective step is the reduction of this unsaturated intermediate by the metal hydride, which returns the borrowed hydrogen to create the chiral alcohol product and regenerate the active catalyst. liverpool.ac.ukdntb.gov.ua The enantioselectivity of the reaction is determined by the chiral ligands on the metal catalyst during this final reduction step. liverpool.ac.uk

Hydride Transfer and β-Hydride Elimination in Metal-Catalyzed Reductions

The reduction of prochiral carbonyl compounds is a direct and widely used method for synthesizing (S)-chiral alcohols. These reactions are often catalyzed by transition metals and proceed through mechanisms involving hydride transfer. diva-portal.org A well-established mechanism for the asymmetric transfer hydrogenation of ketones involves a concerted, six-membered transition state, as seen with Noyori-type ruthenium catalysts. diva-portal.org In this process, the catalyst, bearing a chiral diamine ligand, coordinates to the ketone. A hydride is transferred from the metal to the carbonyl carbon, while a proton is simultaneously delivered from the amine ligand to the carbonyl oxygen. diva-portal.org

β-hydride elimination is the reverse of hydride insertion and is a key step in processes like the dynamic kinetic resolution of racemic alcohols. diva-portal.orglibretexts.org In this process, one enantiomer of a racemic alcohol is selectively oxidized to a ketone via β-hydride elimination from a metal-alkoxide intermediate. mdpi.comresearchgate.net The resulting ketone and the remaining alcohol enantiomer are then funneled through an enantioselective reduction pathway to yield a single, desired enantiomer of the alcohol in high yield. mdpi.com

SN2-like Attack Mechanisms in Epoxide Hydrogenolysis

The catalytic ring-opening of epoxides, known as hydrogenolysis, is a powerful method for producing chiral alcohols. chemrxiv.org This transformation can desymmetrize meso-epoxides or resolve racemic epoxides into enantiomerically enriched products. The mechanism often proceeds through an SN2-like pathway, where the nucleophilic attack occurs at the carbon atom from the side opposite to the carbon-oxygen bond, resulting in an inversion of stereochemistry. organicchemistrytutor.commasterorganicchemistry.com In these reactions, a chiral catalyst activates the epoxide towards nucleophilic attack by a hydride source. chemrxiv.org The regioselectivity of this attack—whether it occurs at the more or less sterically hindered carbon—is controlled by the catalyst system. pressbooks.pub For instance, in base-catalyzed or nucleophilic openings (like with Grignard reagents), the attack typically happens at the less-substituted carbon. organicchemistrytutor.compressbooks.pub In contrast, acid-catalyzed openings often favor attack at the more substituted carbon due to the development of partial positive charge at that position in the transition state. pressbooks.pub

Understanding Enantioselection and Stereocontrol

Achieving high levels of enantioselectivity requires precise control over the reaction's transition states. The subtle interplay of various factors dictates which of the two possible enantiomeric products is preferentially formed.

Role of Catalyst-Substrate Interactions and Transition State Analysis

The origin of enantioselectivity lies in the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products. wikipedia.org A chiral catalyst creates a specific three-dimensional environment that preferentially stabilizes one transition state over the other. This stabilization arises from a combination of non-covalent interactions, including steric repulsion and attractive forces like hydrogen bonding and π-π stacking. researchgate.net For example, in the asymmetric hydrogenation of ketones with chiral Ru-BINAP catalysts, the C2-symmetric ligand creates a defined chiral pocket. The substrate orients itself to minimize steric clashes with the ligand's phenyl groups, thereby exposing one face of the carbonyl to the hydride attack. rsc.org Computational methods, such as Density Functional Theory (DFT), are instrumental in analyzing these transition states, providing insights into the specific interactions that govern enantioselection. acs.org

Influence of Ligands, Counterions, and Solvent Effects on Enantioselectivity

While the catalyst's core structure is vital, other reaction parameters also exert significant influence over the stereochemical outcome.

Ligands: The chiral ligand is arguably the most critical component for inducing asymmetry. wikipedia.org Its steric bulk, electronic properties, and geometry define the catalytic environment and directly influence catalyst-substrate interactions. rsc.org

Counterions: In catalytic systems involving ionic species, the counterion is not merely a spectator. It can significantly impact enantioselectivity by forming an ion pair with the charged catalyst. caltech.edursc.org This association can alter the catalyst's geometry and the electronic environment of the metal center, thereby influencing the transition state energetics. rsc.org

Solvent Effects: The solvent can affect the reaction's enantioselectivity through several mechanisms. The polarity of the solvent, often measured by its dielectric constant, can influence the tightness of ion pairs in ionic catalysis; less polar solvents often lead to tighter ion pairing and higher enantioselectivity. caltech.eduresearchgate.netchemrxiv.org Solvents can also coordinate with the metal catalyst, potentially blocking the substrate's access to the active site or altering the catalyst's electronic properties, which can either enhance or diminish enantioselectivity. researchgate.net

Racemization Mechanisms in Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy that surpasses the 50% theoretical yield limit of standard kinetic resolution by coupling an enantioselective reaction with the in situ racemization of the substrate. thieme-connect.comd-nb.info For the synthesis of enantiopure (S)-alcohols, this typically involves the racemization of a racemic secondary alcohol, allowing the slower-reacting (R)-enantiomer to be converted back into the racemic mixture, from which the enzyme selectively transforms the (S)-enantiomer. d-nb.info The mechanism of racemization is central to the efficiency of the entire DKR process.

Transition metal complexes, particularly those based on ruthenium, are widely used as racemization catalysts. thieme-connect.comacs.org These catalysts typically operate via a hydrogen transfer mechanism. acs.orgdiva-portal.org One prominent mechanism involves the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to generate a ketone and a ruthenium-hydride species. The ketone then undergoes re-addition of the hydride to either prochiral face, leading to racemization. diva-portal.org Mechanistic studies suggest that the ketone produced after β-hydride elimination remains coordinated to the ruthenium center, preventing its release into the bulk solution. diva-portal.org

Several specific ruthenium catalysts have been investigated. For Bäckvall's catalyst, η⁵-(Ph₅C₅)Ru(CO)₂Cl, initial proposals suggested that the formation of a free coordination site for the alcohol occurred via a slippage of the pentaphenylcyclopentadienyl (Cp) ring from an η⁵ to an η³ coordination mode. thieme-connect.com However, subsequent computational and experimental studies strongly support a mechanism involving the dissociation of a carbonyl (CO) ligand to open up the coordination site. thieme-connect.comdiva-portal.org Alkoxide and alkoxyacyl intermediates have been characterized by NMR and in situ FT-IR spectroscopy in this system. diva-portal.org

Other catalyst systems operate under different conditions. A photoactivated diruthenium complex has been shown to generate highly active catalytic species for alcohol racemization upon illumination with household fluorescent light, enabling DKR to proceed under mild, ambient conditions without the need for a base. acs.org In contrast, vanadium-based heterogeneous catalysts, such as vanadyl sulfate (B86663) (VOSO₄), can racemize benzylic alcohols at elevated temperatures. rsc.org Mechanistic insight from ¹⁸O-labeling experiments for the vanadium-catalyzed reaction indicates that the formation of a carbenium ion intermediate is a key step in the racemization process. rsc.org

More recently, fully biocatalytic DKR systems have been developed in aqueous solutions. d-nb.info These systems use two enzymes: a non-stereoselective alcohol dehydrogenase (ADH) to perform the racemization via a hydrogen-borrowing oxidation-reduction cycle, and an engineered acyltransferase for the enantioselective acylation of the (S)-alcohol. d-nb.info

Table 2: Comparison of Racemization Catalyst Mechanisms in DKR of Alcohols

Catalyst Type Key Mechanistic Steps Intermediates Conditions Reference
Ruthenium-Cp Complexes CO ligand dissociation, alcohol coordination, β-hydride elimination, ketone re-insertion. Ruthenium-alkoxide, Ruthenium-hydride, coordinated ketone. Room temperature, organic solvent. thieme-connect.comacs.orgdiva-portal.org
Photoactivated Diruthenium Light-induced generation of active species. Not fully detailed. Ambient light, no base required. acs.org
Vanadium (VOSO₄) Formation of a carbenium ion intermediate. Carbenium ion. 80 °C, n-octane. rsc.org

| Alcohol Dehydrogenase (ADH) | Enzyme-catalyzed oxidation to a ketone followed by non-selective reduction. | Enzyme-bound ketone. | Aqueous buffer. | d-nb.info |

Stereoselective Transformations Starting with Chiral Organosilicon Compounds

The use of chiral organosilicon compounds as precursors provides a robust method for the stereocontrolled synthesis of (S)-chiral alcohols. In this approach, a chiral silicon group acts as a "chiral auxiliary" to direct the stereochemical course of a reaction, and is subsequently removed to furnish the target alcohol. researchgate.netchimia.ch

A common strategy involves the use of acylsilanes bearing a chiral silicon center. researchgate.netchimia.ch These (alkoxy)methyl-substituted silicon compounds can be prepared in optically active form through methods like bioreduction. researchgate.netchimia.ch The 1,2-addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group of these chiral acylsilanes proceeds with a high degree of diastereoselectivity to produce α-hydroxysilanes. researchgate.netchimia.ch The final step is a stereospecific desilylation of the α-hydroxysilane, often using reagents like hydrogen peroxide, which cleaves the carbon-silicon bond with retention of configuration at the carbon center to yield the desired chiral secondary alcohol. chimia.chresearchgate.net

The versatility of this method is enhanced by the fact that the intermediate α-hydroxysilanes can be used in other stereocontrolled reactions, such as oxidations or rearrangements, depending on their substitution pattern. researchgate.netchimia.ch

Another approach utilizes chiral α-metallated vinylsilanes. These intermediates can be converted into α-silyl-substituted allylic alcohols. researchgate.net While Peterson-type olefination of these allylic alcohols can lead to chiral allenes, the stereoselectivity is sometimes low. researchgate.net A more successful application involves their conversion to α-silyl-substituted α,β-unsaturated ketones. A subsequent stereocontrolled conjugate addition of a cuprate, followed by removal of the silicon auxiliary, delivers β-chiral, silicon-free ketones with high stereoselectivity. researchgate.netchimia.ch

Lipase-catalyzed kinetic resolution has also been applied to aryltrimethylsilyl chiral alcohols. mdpi.com In these studies, racemic alcohols containing a trimethylsilyl (B98337) group on an aromatic ring are subjected to transesterification. For meta- and para-substituted isomers, this method can achieve excellent results, with high conversions (c ≈ 50%) and enantiomeric excesses (>99%) for both the remaining (S)-alcohol and the acetylated (R)-product. mdpi.com This demonstrates that biocatalysis can be compatible with organosilicon substrates, offering an alternative route to enantiopure silicon-containing chiral alcohols. mdpi.com

Table 3: Synthesis of Chiral Alcohols via Chiral Organosilicon Compounds

Chiral Silicon Precursor Key Transformation Intermediate Product Final Product Reference
Chiral Acylsilane 1,2-addition of organometallic reagent α-Hydroxysilane Chiral Secondary Alcohol researchgate.netchimia.ch
Chiral α-Metallated Vinylsilane Conversion to unsaturated ketone, then conjugate addition β-Chiral Ketone (After reduction) researchgate.netchimia.ch

Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination of S Chiral Alcohols

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and more recently, supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), are routinely used for the enantioseparation of chiral alcohols. These methods often rely on chiral stationary phases (CSPs) or chiral additives to the mobile phase to achieve separation.

The demand for rapid and efficient screening of large numbers of samples in drug discovery and catalyst development has driven the adoption of high-throughput screening (HTS) methodologies for determining enantiomeric excess. americanlaboratory.comacs.org Traditional chromatographic methods like HPLC and GC, while accurate, are often not suitable for HTS due to their longer analysis times. rsc.orgrsc.org Consequently, optical assays and mass spectrometry-based methods have emerged as valuable alternatives. americanlaboratory.comrsc.org

Fluorescence-based assays, for instance, can be used to determine the ee of chiral diols and amino alcohols. researchgate.netnih.gov One such method involves the dynamic self-assembly of the chiral analyte with a chiral fluorescent ligand and another component to form diastereomeric complexes with distinct fluorescence properties. researchgate.netnih.gov This allows for the rapid evaluation of ee in a 384-well plate format, with a typical procedure taking 4–6 hours and requiring only nanogram quantities of the substrate. researchgate.netnih.gov

Circular dichroism (CD) spectroscopy is another optical technique amenable to HTS. rsc.orgrsc.org By combining parallel synthesis with rapid CD analysis, it is possible to screen hundreds of reactions to optimize conditions for asymmetric synthesis. rsc.org For example, a CD-based assay was successfully used to determine the ee of homoallylic alcohols generated via iridium-catalyzed C-C coupling, with an average error of about 7% compared to HPLC. rsc.orgrsc.org

Mass spectrometry (MS) coupled with chiral auxiliaries also offers a high-throughput approach for ee determination. americanlaboratory.com In a method known as parallel kinetic resolution, a chiral substrate is derivatized with two pseudoenantiomeric mass-tagged auxiliaries. The ratio of the resulting product ions, which have different masses, is characteristic of the ee of the substrate. americanlaboratory.com This technique has been applied to the analysis of secondary alcohols. americanlaboratory.com

A colorimetric method for determining the enantiopurity of chiral alcohols has also been developed, which is based on the enantioselective oxidation by two different alcohol dehydrogenases. researchgate.net The amount of NADPH or NADH produced in the reaction is quantified by the reduction of a tetrazolium salt to a colored formazan (B1609692) derivative, allowing for the determination of up to 30,000 ee values per day. researchgate.net

Table 1: Comparison of HTS Methods for Enantiomeric Excess (ee) Determination

MethodPrincipleThroughputSample ConsumptionReference
Fluorescence-based Assay Formation of diastereomeric complexes with distinct fluorescenceHigh (384-well plate format)10-20 ng per well researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy Measurement of differential absorption of circularly polarized light of diastereomeric assembliesHigh (96-well plate in < 2 hours)Low rsc.orgrsc.org
Mass Spectrometry (MS) with Parallel Kinetic Resolution Derivatization with mass-tagged pseudoenantiomeric auxiliariesHighLow americanlaboratory.com
Colorimetric Assay Enantioselective enzymatic oxidation coupled to a colorimetric reporterVery High (7,000-30,000 samples/day)Low researchgate.net

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low consumption of samples and reagents. researchgate.netnih.gov Enantioseparation in CE is typically achieved by adding a chiral selector to the background electrolyte. researchgate.netnih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govresearcher.life The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to the formation of transient diastereomeric complexes with different electrophoretic mobilities. acs.org

A key advantage of CE is the flexibility in method development, as the type and concentration of the chiral selector can be easily varied. researchgate.net This technique has been successfully applied to the enantioseparation of various pharmaceuticals, including phenyl alcohol derivatives. nih.gov In some cases, CE can achieve enantioseparation even when the binding constants of the enantiomers with the chiral selector are very similar, by exploiting differences in the mobilities of the diastereomeric complexes. acs.org Furthermore, the reversal of the enantiomer migration order (EMO) can be readily achieved in CE, which can be advantageous in certain analytical scenarios. mdpi.com

Supercritical Fluid Chromatography (SFC) is another valuable technique for chiral separations, often considered a "green" alternative to normal-phase HPLC due to its use of supercritical carbon dioxide as the primary mobile phase. selvita.comchromatographyonline.com SFC offers several advantages, including high throughput, reduced analysis times, and lower solvent consumption. selvita.comresearchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without a significant loss of efficiency. chromatographyonline.com

SFC is particularly well-suited for preparative chiral separations in the pharmaceutical industry. selvita.com The enantioseparation is typically performed on chiral stationary phases, similar to HPLC. nih.gov For instance, immobilized polysaccharide-based CSPs have been shown to be effective for the enantioseparation of various compounds, including marinoepoxides, using CO2/alcohol mixtures as the mobile phase. nih.gov In many cases, SFC provides superior separation efficiency and shorter retention times compared to HPLC. nih.gov The elution of polar compounds in SFC can be facilitated by the addition of polar organic modifiers, such as methanol, to the mobile phase. mdpi.com

High-Throughput Screening (HTS) Applications in Enantiomeric Excess (ee) Determination

Spectroscopic Methods

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information that is invaluable for determining both the enantiomeric purity and the absolute configuration of chiral molecules.

NMR spectroscopy is a powerful tool for chiral analysis. While enantiomers have identical NMR spectra, they can be distinguished by converting them into diastereomers through reaction with a chiral derivatizing agent or by complexation with a chiral solvating agent. kaist.ac.krsqu.edu.om

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact with the enantiomers of a chiral analyte through non-covalent bonds to form transient diastereomeric complexes. kaist.ac.krunipi.it These diastereomeric adducts have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. kaist.ac.kr This method is advantageous because it is non-destructive and the analysis is performed directly on the mixture. unipi.it

A variety of CSAs have been developed for the ¹H NMR chiral analysis of alcohols. rsc.org For example, a chiral aluminum solvating agent (CASA) has been shown to be effective for the ¹H NMR analysis of a range of chiral alcohols, including primary, secondary, and tertiary alcohols. rsc.org More recently, a gallium-based chiral anionic metal complex has been developed that allows for the differentiation of alcohol enantiomers at room temperature. kaist.ac.krresearchgate.net This method has been successfully used to determine both the enantiomeric excess and the conversion in kinetic resolution and asymmetric synthesis reactions. kaist.ac.krresearchgate.net

The effectiveness of a CSA depends on several factors, including the strength of the interaction with the analyte and the structural features of the CSA that induce significant chemical shift differences between the diastereomeric complexes. unipi.itresearchgate.net The choice of solvent and the temperature can also influence the enantiodiscrimination process. researchgate.net

Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govresearchgate.net The method involves the derivatization of the chiral alcohol with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. nih.govresearchgate.net

The underlying principle of Mosher's method is that the diastereomeric esters adopt a preferred conformation in which the trifluoromethyl group, the carbonyl group, and the phenyl group of the MTPA moiety are arranged in a specific spatial orientation relative to the substituents of the chiral alcohol. This leads to predictable shielding and deshielding effects on the protons of the alcohol moiety, which can be observed in the ¹H NMR spectrum. nih.govyoutube.com

In the advanced or modified Mosher's method, the chemical shifts of the protons in the (R)-MTPA ester are subtracted from the chemical shifts of the corresponding protons in the (S)-MTPA ester (Δδ = δS - δR). nih.govresearchgate.net By analyzing the signs of these Δδ values for protons on either side of the stereocenter, the absolute configuration of the alcohol can be reliably assigned. nih.govnih.gov This method has been successfully applied to a wide variety of natural and synthetic compounds. researchgate.netoup.com

The modified Mosher's method has also been extended to the determination of the absolute configuration of primary alcohols with a chiral center at the C-2 position. researchgate.netjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift Calculation and Simulation for Absolute Configuration Determination

The determination of the absolute configuration of chiral secondary alcohols can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy by derivatizing the alcohol with a chiral auxiliary. nii.ac.jp This method is based on the comparison of the chemical shifts of the resulting diastereomers. nii.ac.jp Reagents like methoxytrifluoromethylphenylacetic acid (MTPA) and methoxyphenylacetic acid (MPA) are commonly used for this purpose. nii.ac.jpresearchgate.net The principle lies in the anisotropic effect of the aryl ring in the chiral auxiliary, which induces different chemical shifts for the substituents at the asymmetric center of the alcohol. nii.ac.jp

A more advanced approach involves the use of chemical shift simulation combined with molecular dynamics (MD) simulations. nii.ac.jp This computational method can predict the induced chemical shifts upon esterification with a chiral auxiliary. By comparing the experimentally observed chemical shift changes with the calculated values, the absolute configuration can be unambiguously determined, often requiring only one of the diastereomers. nii.ac.jp For instance, a study utilized a new chiral carboxylic acid to convert several chiral alcohols into esters. The experimental shift changes after esterification were successfully reproduced by this simulation method, demonstrating its applicability for flexible molecules like esters of various chiral alcohols. nii.ac.jp

The reliability of these methods can be enhanced by using chiral derivatizing agents that produce larger chemical shift differences (ΔδRS). rsc.org For example, β-keto-anthracene adducts (KAAs) with an α-benzoyl substitution have been shown to enhance the anisotropic effect, leading to greater ΔδRS values compared to conventional reagents. rsc.org Simplified models can then be proposed to describe the conformations and assign the absolute configuration. rsc.org

It's important to note that the choice of the chiral derivatizing agent is crucial. For instance, while traditional agents like MTPA are effective, others like MαNP acid have advantages such as a stronger anisotropy effect from their naphthalene (B1677914) moiety and being inert to racemization. tcichemicals.com The process typically involves reacting the chiral alcohol with both enantiomers of the derivatizing agent to form diastereomers, analyzing their ¹H-NMR spectra, and calculating the Δδ values (δR - δS) to determine the absolute configuration. tcichemicals.com

Chiral Derivatizing AgentKey FeatureApplication Example
Methoxytrifluoromethylphenylacetic acid (MTPA)Commonly used standardDerivatization of secondary alcohols for ¹H and ¹⁹F NMR analysis. researchgate.net
Methoxyphenylacetic acid (MPA)Alternative to MTPADerivatization of secondary alcohols and primary amines. researchgate.net
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid)Stronger anisotropy effect, inert to racemizationDetermination of the absolute configuration of (+)-2-butanol. tcichemicals.com
β-Keto-anthracene adducts (KAAs)Enhanced anisotropic effectElucidation of the absolute configuration of chiral secondary alcohols. rsc.org

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis due to its speed, specificity, and sensitivity. researchgate.net Although MS is inherently "chiral-blind" as enantiomers have the same mass-to-charge ratio, various strategies have been developed to induce a chiral environment, allowing for the differentiation of enantiomers. unipd.itpolyu.edu.hk

A common MS-based approach for chiral analysis involves the use of a chiral selector to form diastereomeric complexes with the enantiomers of the analyte. researchgate.netpolyu.edu.hk These diastereomers, having different physicochemical properties, can then be distinguished by mass spectrometry. researchgate.netpolyu.edu.hk The differentiation can be achieved by comparing the relative abundances of the diastereomeric ions in a single-stage mass spectrum. polyu.edu.hk This difference in abundance is often attributed to the varying affinities or reactivities of the chiral selector towards the enantiomers in solution. polyu.edu.hk Softer ionization techniques like Electrospray Ionization (ESI) are particularly useful as they facilitate the detection of intact diastereomeric complexes. polyu.edu.hk

The kinetic method is a well-established tandem MS (MS/MS) technique for chiral discrimination. diva-portal.org It relies on the competitive fragmentation of mass-selected, proton-bound diastereomeric complexes. diva-portal.org The rate constants for the dissociation of these complexes into specific fragment ions are different for each diastereomer. diva-portal.org This difference in dissociation rates leads to different relative abundances of the fragment ions in the tandem mass spectrum, which can be correlated to the enantiomeric composition of the analyte. diva-portal.org The kinetic method has been successfully applied to determine the enantiomeric excess of alcohols and amines on a nanomole scale by using mass-tagged chiral acylating agents. scripps.edu

Another approach involves measuring the kinetic constants of gas-phase ion-molecule reactions. mdpi.com The rates of these reactions can differ for the diastereomeric complexes, providing a basis for chiral differentiation. For example, the rate constants for the reactions of unsaturated alcohols with chlorine atoms have been determined using this principle. mdpi.com

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), separates ions based on their size, shape, and charge in the gas phase. unipd.itresearchgate.net While enantiomers themselves have the same mobility, their diastereomeric complexes formed with a chiral selector can have different collision cross-sections (CCS). unipd.itrsc.org This difference in CCS allows for their separation in the ion mobility drift tube, leading to different drift times. unipd.it

This technique has been successfully used for the chiral discrimination of various classes of compounds, including amino acids, by derivatizing them with a chiral tag. researchgate.netrsc.org For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) has been used as a chiral derivatizing agent to separate the enantiomers of all 19 proteinogenic amino acids in a single TIMS-MS run. rsc.org The formation of metal ion adducts, such as with sodium, can further facilitate the differentiation of the diastereomers. rsc.orgnih.gov The separation is achieved exclusively by IMS, as the diastereomers have the exact same molecular weight. rsc.orgnih.gov

Kinetic Constant Measurements of Ion-Molecule Reactions

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption, known as the Cotton effect, provides information about the stereochemistry of the molecule. google.com

For the determination of the absolute configuration of (S)-chiral alcohols, the exciton (B1674681) chirality method is a powerful nonempirical approach. tcichemicals.com This method is particularly effective when the molecule contains two or more chromophores that are spatially close to each other. The interaction between the transition dipoles of these chromophores leads to a characteristic bisignate (two-branched) CD spectrum, the sign of which is directly related to the absolute configuration of the molecule. msu.edu

In cases where the chiral alcohol itself does not possess suitable chromophores, a chromophoric derivative can be synthesized. msu.edu For instance, a porphyrin tweezer has been used as a host to bind chiral epoxy alcohols, inducing a strong bisignate CD signal at the Soret band of the porphyrin. msu.edu The sign of this exciton-coupled CD spectrum is correlated with the absolute configuration of the epoxy alcohol. msu.edu This method is highly sensitive, requiring only microgram quantities of the sample, and does not necessitate derivatization of the alcohol itself. msu.edu

Furthermore, CD spectroscopy can be used in conjunction with HPLC (HPLC-CD) for the convenient determination of the absolute configuration of chiral alcohols. By using a racemic NMR anisotropy reagent, the diastereomeric esters can be separated by HPLC and their CD spectra recorded online to assign the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) and Vibrational Optical Activity (VOA)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.net ORD and CD are closely related phenomena (connected by the Kramers-Kronig relations) and collectively provide information about the electronic transitions and stereochemistry of a chiral molecule. rsc.org ORD can be used to determine the absolute configuration of chiral molecules, including metal complexes and organic compounds. slideshare.net The Cotton effect, a characteristic feature in ORD spectra near an absorption band, is particularly useful for this purpose. slideshare.net

Vibrational Optical Activity (VOA) encompasses two techniques: Vibrational Circular Dichroism (VCD) and Vibrational Raman Optical Activity (VROA). rsc.org These methods measure the differential absorption (VCD) or scattering (VROA) of left and right circularly polarized infrared radiation corresponding to molecular vibrations. rsc.orgresearchgate.net VOA spectroscopy is a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution, overcoming some limitations of electronic chiroptical methods. rsc.org For instance, VCD does not require the presence of a UV-Vis chromophore and is sensitive to the entire molecular structure, making it applicable to a wide range of chiral molecules, including natural products. rsc.orgmdpi.com

Luminescence-Based Methods for Enantiomeric Excess Determination

Luminescence-based techniques offer highly sensitive and rapid approaches for the determination of enantiomeric excess (ee) in chiral compounds, including (S)-chiral alcohols. These methods rely on the principle of diastereomeric interaction between the chiral analyte and a chiral fluorescent or chemiluminescent probe, which results in a measurable change in the luminescence signal. This optical response can be correlated to the enantiomeric composition of the sample.

Fluorescence-based assays often involve the dynamic self-assembly of a chiral fluorescent ligand, a metal ion or boronic acid, and the chiral alcohol analyte. researchgate.netnih.gov This assembly forms diastereomeric complexes, where each complex exhibits a distinct fluorescence wavelength or intensity. researchgate.net For instance, a method for determining the enantiomeric excess of chiral diols and amino alcohols involves their assembly with an enantiopure ligand, such as one derived from a binaphthol (BINOL) moiety, and 2-formylphenylboronic acid. researchgate.netnih.gov The resulting diastereomeric complexes yield differential fluorescence that can be used to quantify the amount of each enantiomer in a mixture with high accuracy. researchgate.net The high-throughput nature of these assays makes them particularly suitable for screening large libraries of chiral catalysts. nih.gov Another strategy uses a racemic fluorescent polymer probe which, upon interaction with a chiral amino alcohol, shows a significant nonlinear fluorescence enhancement, allowing for the determination of the alcohol's enantiomeric excess. acs.org

Chemiluminescence offers another avenue for chiral analysis. A strategy based on liquid-phase cyclic chemiluminescence (CCL) has been developed for the rapid resolution of enantiomers. rsc.org In this method, a chiral host (e.g., a chiral metal-organic complex) interacts with the chiral alcohol guest. This interaction alters the catalytic activity of the host in a luminol-H₂O₂ reaction, leading to a unique and concentration-independent lifetime for the multistage chemiluminescence signal. rsc.org The lifetime (τ) value for a mixture of enantiomers is the weighted average of the τ values for each pure enantiomer, allowing for the direct calculation of enantiomeric excess without the need for calibration curves or physical separation of the enantiomers. rsc.org This technique has proven effective for a range of chiral molecules, including alcohols, amines, and acids. rsc.org

Some methods aim to determine both concentration and enantiomeric excess in a single measurement. researchgate.net This can be achieved using techniques like an enantioselective indicator-displacement assay (eIDA) within a dual-chamber cuvette, which simplifies the analytical process. researchgate.net

Specialized Methods for Remotely Chiral Primary Alcohols (e.g., MαNP Ester Analysis)

Determining the enantiomeric purity of primary alcohols where the stereocenter is distant from the hydroxyl group (remotely chiral) presents a significant analytical challenge. Conventional methods, including NMR analysis with standard chiral derivatizing agents like Mosher's acid (MTPA), often fail because the chiral center is too far away to induce distinguishable spectroscopic differences between the resulting diastereomers. pnas.orgjst.go.jp A powerful solution to this problem is the use of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as a chiral derivatizing agent. pnas.orgresearchgate.net

The MαNP ester analysis method involves the esterification of the remotely chiral primary alcohol with enantiopure MαNP acid. mdpi.com The key to this method's success lies in the large diamagnetic anisotropy effect of the naphthyl group in the MαNP moiety. pnas.org This strong shielding effect creates significant differences in the chemical shifts (Δδ) of protons in the alcohol portion of the resulting diastereomeric esters, even for protons located far from the newly formed ester linkage. pnas.orgjst.go.jp These differences are readily observable in high-field ¹H NMR spectra, allowing for accurate quantification of the diastereomeric ratio and, consequently, the enantiomeric excess of the original alcohol. pnas.org

For example, the MαNP ester analysis has been successfully applied to determine the enantiomeric purities of δ- and ε-chiral primary alkanols (where the chiral center is four and five carbons away from the hydroxyl group, respectively). pnas.orgpnas.orgnih.gov In cases where MTPA esters of the same alcohols showed no separation in their ¹H NMR signals, the corresponding MαNP esters exhibited completely separate signals for key protons, enabling precise ee determination. pnas.orgjst.go.jp The effectiveness of the discrimination can be influenced by the choice of NMR solvent and the resonance frequency of the spectrometer, with higher frequencies generally providing better separation. pnas.org

Beyond NMR analysis, the diastereomeric MαNP esters can often be separated by high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column. researchgate.netmdpi.com This chromatographic separation allows for the preparative isolation of enantiopure alcohols. After separation, the chiral auxiliary (MαNP acid) can be cleaved by hydrolysis to yield the enantiomerically pure alcohol with its absolute configuration established. mdpi.com The MαNP esters also have a high propensity to form single crystals suitable for X-ray crystallographic analysis, which can provide unambiguous determination of the absolute configuration. mdpi.com

This methodology has proven to be a convenient, widely applicable, and powerful tool for a class of molecules that were previously very difficult to analyze, shedding light on the undeveloped field of determining the enantiomeric purity and absolute configuration of remotely chiral primary alcohols. pnas.orgpnas.org

Computational Chemistry and Theoretical Studies on S Chiral Alcohols

Quantum Chemical Modeling of Enantioselectivity in Alcohol Dehydrogenase Biocatalysis

Quantum chemical modeling, particularly through Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, has been instrumental in elucidating the origins of enantioselectivity in alcohol dehydrogenase (ADH) catalyzed reactions. nih.govdiva-portal.orgdiva-portal.org These enzymes are crucial in the synthesis of chiral alcohols through the asymmetric reduction of ketones. nih.gov

Studies on secondary alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) have successfully rationalized the enzyme's opposite enantioselectivity for different substrates, such as 2-butanol (B46777) and 3-hexanol. nih.gov For 2-butanol, the enzyme favors the (S)-enantiomer with high enantiomeric excess (96–97% ee), whereas for 3-hexanol, the (R)-enantiomer is preferred. acs.org Computational models have been able to reproduce these experimental observations by analyzing the transition state energies for the formation of both (R) and (S) alcohols. nih.govacs.org

The key determinants of enantioselectivity are a delicate balance of steric repulsion and attractive dispersion forces between the substrate and the hydrophobic binding pockets of the enzyme. diva-portal.orgdiva-portal.org The quantum chemical cluster approach has also been effectively used to model these interactions and predict the stereochemical outcome. nih.govacs.org For instance, in the reduction of a ketone, the transition state leading to the (S)-alcohol was calculated to be lower in energy than the one leading to the (R)-alcohol, which aligns with the experimentally observed enantiomeric excess in favor of the (S)-product. acs.org

The general mechanism involves a proton transfer from the substrate to a histidine residue, followed by a hydride transfer to the NADP cofactor. nih.gov QM/MM calculations have shown that the reaction often proceeds via a rate-limiting concerted hydride transfer from NADPH to the substrate's carbonyl carbon and a proton transfer from a tyrosine residue to the carbonyl oxygen. rsc.org

Table 1: Predicted vs. Experimental Enantioselectivity in ADH Catalysis

SubstratePredicted Favored EnantiomerExperimental Favored EnantiomerExperimental ee (%)Computational Method
2-Butanol(S)(S)96-97DFT, QM/MM
3-Hexanol(R)(R)28-48DFT, QM/MM
2-benzyl-2-methylcyclopentane-1,3-dione(2R,3R)(2R,3R)90 (dr 9:1)QM/MM

Data sourced from multiple computational studies. acs.orgrsc.org

Molecular Dynamics and Conformational Analysis for Absolute Configuration and Aggregation States

Molecular dynamics (MD) simulations and conformational analysis are powerful techniques for determining the absolute configuration and understanding the aggregation states of (S)-chiral alcohols in solution. researchgate.netunifi.it These methods model the time-dependent behavior of molecules, providing insights into their conformational preferences and intermolecular interactions. researchgate.net

For instance, a new chiral carboxylic acid has been developed as an auxiliary for determining the absolute configuration of secondary alcohols. By converting the chiral alcohol into an ester with this auxiliary, the resulting diastereomers exhibit specific chemical shift changes in NMR spectroscopy. MD simulations, combined with chemical shift calculations, have been successful in reproducing these experimental shifts, allowing for the unambiguous assignment of the absolute configuration. nii.ac.jp Similarly, the absolute configuration of β-chiral primary alcohols has been predicted from the ¹H NMR spectra of their esters with (R)- and (S)-9-anthrylmethoxyacetic acids, with calculations helping to identify the most stable conformers. acs.org

MD simulations have also been employed to study the aggregation of chiral alcohols in solution. A combined study using MD simulations and small/wide-angle X-ray scattering on 2-butanol aqueous solutions revealed that this chiral alcohol tends to form aggregates at concentrations above 1 M. unifi.it Understanding the self-aggregation of chiral alcohols is crucial as it can affect their spectroscopic signatures, such as in Vibrational Circular Dichroism (VCD). researchgate.net Computational studies have shown that for some chiral alcohols, implicit solvation models are sufficient for determining their absolute configuration, which can save significant computational time compared to explicit solvation models that require extensive MD simulations. researchgate.net

Transition State Analysis and Prediction of Enantioselectivity

Transition state (TS) analysis is a cornerstone of computational chemistry for predicting the enantioselectivity of chemical reactions that produce chiral alcohols. rsc.org The stereochemical outcome of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. wikipedia.org A lower activation energy for the transition state leading to the (S)-alcohol will result in its formation as the major product.

Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, are used to model these transition states and predict the enantiomeric excess. rsc.org For example, in the kinetic resolution of secondary alcohols catalyzed by chiral 4-dialkylaminopyridine derivatives, computational studies at the B3LYP level of theory have successfully predicted the enantioselectivity. nih.govacs.org These calculations not only reproduced experimental results but also guided the design of more selective catalysts by predicting that certain structural modifications would enhance enantioselectivity. nih.gov

The enantioselective synthesis of homoallylic and homopropargyl alcohols through reactions involving chiral catalysts has also been successfully modeled. scispace.comnih.gov Transition state analysis can reveal the key steric and electronic interactions that govern the facial selectivity of the reaction. For instance, in the allenylboration of aldehydes, the use of a chiral phosphoric acid catalyst controls the configuration of the newly formed hydroxyl stereocenter. scispace.com The computational models of the transition states can explain why one diastereomer is formed preferentially. scispace.com

Table 2: Computationally Predicted vs. Experimentally Observed Enantioselectivity

ReactionCatalyst SystemPredicted Selectivity (favored enantiomer)Experimental Selectivity (favored enantiomer)Reference
Kinetic Resolution of 1-(1-naphthyl)ethanolChiral DMAP derivative(S)(S) nih.gov
Allenylboration of AldehydesChiral Phosphoric Acidanti-adductanti-adduct scispace.com
Hydroboration-Allylboration of Aldehydes(dIpc)₂BH(S)-anti(S)-anti nih.gov

Theoretical Studies on Interactions with Chiral Stationary Phases

Theoretical studies are crucial for understanding the chiral recognition mechanisms between (S)-chiral alcohols and chiral stationary phases (CSPs) in liquid chromatography. researchgate.netscielo.org.mx These computational investigations, often employing a combination of DFT, molecular dynamics, and molecular docking, provide detailed insights into the intermolecular interactions responsible for enantioseparation. nih.govpurdue.edu

The principle behind chiral separation on a CSP is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com The difference in stability of these complexes leads to different retention times and thus separation.

For polysaccharide-based CSPs, such as amylose (B160209) tris[(S)-α-methylbenzylcarbamate], theoretical models have been developed to explain the retention behavior of chiral solutes. nih.govpurdue.edu These models account for factors like alcohol aggregation in the mobile phase, multivalent solute adsorption, and solute-alcohol complexation. nih.gov Infrared spectroscopy, DFT, and MD simulations have indicated that strong hydrogen bonding interactions are often the "leading" interactions, while weaker, geometrically constrained interactions provide the enantioselectivity. purdue.edu

Modeling studies of propranolol (B1214883) enantiomers with a β-cyclodextrin-based CSP have shown that the (R)-enantiomer is positioned more favorably for hydrogen bonding with the cyclodextrin (B1172386) rim compared to the (S)-enantiomer, explaining the observed chiral recognition. researchgate.net Computational chemistry helps to visualize and quantify these subtle differences in interaction energies and geometries. researchgate.net

Ab initio Molecular Orbital Methods for Characterizing Catalytic Intermediates

Ab initio molecular orbital methods are powerful tools for characterizing the structures and energies of reactive intermediates and transition states in reactions involving (S)-chiral alcohols. ru.nlacs.org These first-principles calculations provide fundamental insights into reaction pathways without relying on empirical parameters.

For example, ab initio studies have been used to investigate the mechanism of the amino alcohol-promoted addition of dialkylzincs to aldehydes, a key reaction for synthesizing chiral secondary alcohols. acs.org These calculations have helped to elucidate the structure of the catalytic species and the transition states involved in the enantioselective alkyl transfer.

In the context of atmospheric and combustion chemistry, ab initio calculations have been employed to study the reaction pathways of radicals with alcohols. For instance, the unimolecular decomposition of the HOCH₂CH₂ radical, formed from the addition of an OH radical to ethylene, has been studied using ab initio techniques to map out the potential energy surface and identify the most favorable reaction channels. wayne.edu Similarly, the keto-enol tautomerism of propen-2-ol (B8755588) to acetone, assisted by the HO₂ radical, has been investigated using high-level ab initio methods to calculate accurate rate constants, which are crucial for kinetic modeling. researchgate.net

The IMOMM (Integrated Molecular Orbital Molecular Mechanics) method, a hybrid QM/MM approach, has enabled the accurate calculation of "real" transition metal complexes involved in catalysis, providing a bridge between idealized gas-phase models and complex experimental systems. researchgate.net

Advanced Applications of S Chiral Alcohols in Academic Synthesis

Utilization as Chiral Auxiliaries and Ligands in Enantioselective Transformations

(S)-chiral alcohols and their derivatives are extensively used as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. researchgate.netptfarm.pl A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing chirality.

One strategy involves the use of (S)-mandelic acid derivatives as chiral auxiliaries. For instance, a highly diastereoselective aldol (B89426) reaction was achieved using an acetate (B1210297) ester derived from (S)-mandelic acid, leading to the synthesis of (+)-atorvastatin lactone with over 99% enantiomeric excess. ptfarm.pl Similarly, chiral acetals prepared from 7-hydroxyindan-1-one and (S)-1,2-ethanediols have been effective as chiral directors in Diels-Alder reactions. sfu.ca

Furthermore, (S)-chiral alcohols are precursors to a wide array of chiral ligands for asymmetric catalysis. researchgate.netsfu.ca These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed reaction. For example, chiral amino alcohols derived from (S)-chiral precursors have been used to synthesize N,N,P-tridentate chiral Schiff base ligands. thieme-connect.com These ligands, when complexed with metals like chromium(III), have shown good yield and enantioselectivity in hetero-Diels-Alder reactions. sfu.ca The development of such ligands is crucial for expanding the toolbox of enantioselective transformations available to synthetic chemists.

Stereoselective Construction of Complex Chiral Scaffolds and Motifs

The inherent chirality of (S)-alcohols makes them invaluable starting points for the stereoselective synthesis of complex molecular scaffolds and motifs. These scaffolds are often the core structures of biologically active molecules and advanced materials.

A notable application is in the synthesis of chiral γ-lactams, which are important structural motifs in many natural products and pharmaceuticals. Chiral-at-metal rhodium complexes have been used to catalyze the asymmetric cascade [3+2] annulation of N-alkoxyacrylamides, providing access to these valuable scaffolds with high enantioselectivity. researchgate.net

(S)-chiral alcohols also play a critical role in the construction of stereotriads bearing allylic alcohols, which are privileged structures in natural products. acs.org The Hoppe–Matteson–Aggarwal rearrangement, performed on chiral polyketide fragments derived from (S)-alcohols, allows for the synthesis of these complex motifs with high yields and diastereoselectivities, even in the absence of traditional chiral ligands like sparteine. acs.org This method provides a powerful alternative to established reactions like the Nozaki–Hiyama–Kishi reaction.

Furthermore, the synthesis of chiral polyoxygenated motifs can be streamlined using a combination of asymmetric C-H oxidation and resolution methods on allylic alcohols. nih.gov This approach offers a more efficient route to these common structural units found in many natural products.

Intermediates in Stereospecific Total Syntheses of Natural Products and Structurally Complex Molecules

(S)-chiral alcohols are frequently employed as key intermediates in the total synthesis of natural products and other structurally complex molecules. d-nb.inforsc.org Their pre-existing stereocenter can be carried through a synthetic sequence, ensuring the correct stereochemistry in the final target molecule. This "chiral pool" approach is a powerful strategy in organic synthesis. researchgate.net

An example is the use of (S)-(+)-2-hexanol in the preparation of key intermediates for the total synthesis of the antiviral glycolipid cycloviracin B1. The synthesis of these chiral fragments allowed for the elucidation of previously unassigned stereocenters in the natural product. Similarly, (S)-4-chloro-3-hydroxybutanoic acid methyl ester is a crucial chiral intermediate in the total synthesis of an HMG-CoA reductase inhibitor. mdpi.com

The synthesis of the marine alkaloid penibruguieramine A was achieved using proline as the sole chiral source, which was converted to a key bicyclic alcohol intermediate through a biomimetic intramolecular aldol reaction. d-nb.info The reduction of a tert-butyl ester group in this intermediate to the corresponding alcohol completed the total synthesis with high enantiomeric purity. d-nb.info

Below is an interactive data table summarizing the use of specific (S)-chiral alcohols as intermediates in the synthesis of various natural products and complex molecules.

(S)-Chiral Alcohol IntermediateTarget Molecule/ClassSynthetic StrategyReference
(S)-(+)-2-HexanolCycloviracin B1Preparation of key intermediates for structural elucidation.
(S)-4-chloro-3-hydroxybutanoic acid methyl esterHMG CoA reductase inhibitorKey chiral building block in total synthesis. mdpi.com
Proline-derived bicyclic alcoholPenibruguieramine ABiomimetic intramolecular aldol reaction and subsequent reduction. d-nb.info
(S)-3,5-bistrifluoromethylphenyl ethanol (B145695)NK-1 receptor antagonistsAsymmetric enzymatic reduction of a ketone. mdpi.com
(S)-1-(2'-bromo-4'-fluorophenyl)ethanolAnti-Alzheimer's drugsEnantioselective microbial reduction of the corresponding acetophenone (B1666503). mdpi.com

Development of Novel Chiral Probes and Analytical Sensors

A burgeoning area of research is the application of (S)-chiral alcohols in the development of novel chiral probes and analytical sensors. These sensors are designed to recognize and differentiate between enantiomers of other chiral molecules, which is crucial in fields such as pharmacology and materials science.

One approach involves the use of (S)-chiral molecules to create a chiral environment that interacts differently with the two enantiomers of an analyte, leading to a measurable difference in a physical property, such as fluorescence or NMR signal. For example, a novel chiral fluorescent sensor based on H8-BINOL has been developed for the highly enantioselective recognition of D- and L-phenylalanine. rsc.org This sensor exhibits a significant fluorescence enhancement upon interaction with one enantiomer over the other.

Another strategy employs dynamic covalent chemistry, where a chiral sensor molecule reversibly binds to the analyte. A sensor derived from a simple benzaldehyde (B42025) has been shown to be effective in determining the absolute configuration and enantiomeric excess of a variety of chiral amines, diamines, and amino alcohols through changes in its circular dichroism (CD) spectrum. nsf.gov

Furthermore, chiral bisselenourea sensors have been synthesized and used as strong hydrogen-bonding donors for the highly efficient chiral recognition of a diverse range of tertiary alcohols via NMR spectroscopy. nih.govscispace.com The interaction between the sensor and the chiral alcohol leads to well-resolved and sharp O-H signals in the 1H NMR spectrum, allowing for the enantiodiscrimination of the alcohol. nih.govscispace.com

The following table provides examples of sensor types developed from or for the recognition of (S)-chiral alcohols and related compounds.

Sensor TypeAnalyte ClassPrinciple of DetectionReference
H8-BINOL-based fluorescent sensorAmino acids (e.g., Phenylalanine)Enantioselective fluorescence enhancement. rsc.org
Benzaldehyde-derived sensorChiral amines, diamines, amino alcoholsDynamic covalent chemistry and circular dichroism (CD) spectroscopy. nsf.gov
Chiral bisselenourea sensorTertiary alcoholsHydrogen bonding and NMR signal splitting. nih.govscispace.com
Fluorescent chiral ionic liquidAromatic and non-aromatic chiral amino alcoholsEnantioselective fluorescence enhancement. rsc.org

Q & A

Q. What enzymatic methods are available for synthesizing enantiomerically pure (S)-chiral alcohols, and how can reaction efficiency be monitored?

Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes/ketones using NAD⁺/NADH cofactors. For (S)-chiral alcohol synthesis, ADHs from Saccharomyces cerevisiae are widely employed due to their stereoselectivity. Key steps include:

  • Substrate engineering : Optimizing reaction conditions (pH, temperature, cofactor regeneration) to favor alcohol formation over oxidation.
  • Monitoring : Track NADH production via fluorescence spectroscopy (excitation 340 nm, emission 460 nm) to quantify reaction progress .
  • Purification : Use centrifugal filtration or chromatography to isolate enantiopure products.

Q. How can nuclear magnetic resonance (NMR) spectroscopy determine the enantiomeric purity of (S)-chiral alcohols?

Chiral solvating agents (CSAs) such as gallium-based metal complexes (e.g., Ga-L) or anthracene-derived reagents (e.g., TFAE) induce diastereomeric splitting in NMR spectra. Protocol:

  • Sample preparation : Mix the chiral alcohol with CSA in deuterated solvents (e.g., CDCl₃).
  • Analysis : Observe distinct ¹H or ¹⁹F NMR signals for (S)- and (R)-enantiomers. For example, Ga-L enables rapid analysis (<30 min) with high resolution .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during asymmetric Grignard additions to ketones be resolved?

Discrepancies in enantioselectivity often arise from ligand-substrate mismatches or solvent effects. Methodological strategies:

  • Ligand screening : Test biaryl ligands (e.g., L12/L12′) with varying steric and electronic profiles to optimize chiral induction .
  • X-ray crystallography : Confirm absolute configuration of products via para-bromophenyl carbamate derivatives .
  • Controlled variables : Adjust reaction temperature (-30°C to 25°C) and solvent polarity (THF vs. toluene) to stabilize transition states.

Q. What advanced spectroscopic techniques enable enantiopurity analysis of (S)-chiral alcohols at low concentrations?

Circular dichroism (CD) spectroscopy with host-guest systems (e.g., tetraphenylethylene bimacrocycles) amplifies chiroptical signals. Steps:

  • Host design : Synthesize helical nanocrystals that selectively bind (S)-enantiomers via hydrogen bonding.
  • Detection : Measure CD intensity changes at 300–400 nm; linear correlation with enantiomeric excess (ee) is achievable at µM concentrations .

Q. How can conflicting data from enzymatic vs. chemical synthesis routes be systematically analyzed?

Contradictions often stem from competing stereochemical control mechanisms. Resolution framework:

  • Kinetic profiling : Compare reaction rates (k) and activation energies (Eₐ) for enzymatic vs. organocatalytic pathways.
  • Cross-validation : Use HPLC with chiral columns (e.g., Chiralpak IA) to verify ee values independently .
  • Computational modeling : Employ density functional theory (DFT) to predict stereochemical outcomes and identify rate-limiting steps .

Methodological Notes

  • Data reproducibility : For NMR-based ee determination, standardize CSA:substrate molar ratios (e.g., 1:1.2) to avoid signal overlap .
  • Error mitigation : In enzymatic synthesis, pre-incubate ADHs with NAD⁺ to stabilize cofactor binding and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Chiral alcohol
Reactant of Route 2
(S)-Chiral alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.